Arginase Inhibition: D-Norvaline Exhibits Negligible Activity, Enabling Pathway-Selective Studies Without NO Interference
D-Norvaline demonstrates no significant inhibitory effect on arginase activity or nitric oxide (NO) production in activated macrophages, in stark contrast to its L-enantiomer which acts as a potent arginase inhibitor [1]. This enantiomer-dependent inhibition profile has been confirmed in murine macrophage (J774A.1) functional assays, where L-norvaline enhanced NO production while D-norvaline had no measurable effect [2]. Furthermore, in Entamoeba histolytica arginase assays, L-norvaline exhibited an IC50 of 17.9 mM, whereas D-norvaline activity was not quantifiable [3].
| Evidence Dimension | Arginase inhibition activity |
|---|---|
| Target Compound Data | No significant inhibition; IC50 not quantifiable |
| Comparator Or Baseline | L-Norvaline: IC50 = 5.6 mM (rat liver arginase assay) [1]; IC50 = 17.9 mM (Entamoeba histolytica arginase) [3] |
| Quantified Difference | D-Norvaline shows >100-fold lower potency than L-norvaline; effectively inactive in functional assays |
| Conditions | Murine J774A.1 macrophage NO production assay; Entamoeba histolytica recombinant arginase enzyme assay; rat liver arginase photoluminescent nanoswitch assay |
Why This Matters
For researchers requiring selective modulation of leucyl-tRNA synthetase without confounding arginase-mediated changes in nitric oxide signaling, D-norvaline is the essential procurement choice.
- [1] He, Y.; et al. Gold Nanoparticle-Based Photoluminescent Nanoswitch Controlled by Host-Guest Recognition and Enzymatic Hydrolysis for Arginase Activity Assay. ACS Applied Materials & Interfaces 2018, 10 (31), 26046-26055. DOI: 10.1021/acsami.8b08683 View Source
- [2] Chang, C.-I.; Liao, J. C.; Kuo, L. Arginase modulates nitric oxide production in activated macrophages. American Journal of Physiology-Heart and Circulatory Physiology 1998, 274 (1), H342-H348. DOI: 10.1152/ajpheart.1998.274.1.H342 View Source
- [3] Rosenfeld, L.; et al. Structural insights into Entamoeba histolytica arginase and structure-based identification of novel non-amino acid based inhibitors as potential antiamoebic molecules. FEBS Journal 2019, 286 (19), 3872-3890. DOI: 10.1111/febs.14960 View Source
